Home > Products > Screening Compounds P126865 > amyloid precursor-like protein
amyloid precursor-like protein - 149200-34-0

amyloid precursor-like protein

Catalog Number: EVT-1518420
CAS Number: 149200-34-0
Molecular Formula: C17H32NNaO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid precursor-like protein is a member of the amyloid precursor protein family, which includes the amyloid precursor protein itself, as well as other related proteins such as amyloid precursor-like protein 1 and amyloid precursor-like protein 2. These proteins are integral to various cellular processes and play significant roles in neurodegenerative diseases, particularly Alzheimer's disease. The primary function of amyloid precursor-like proteins involves their processing and the subsequent generation of peptides that can influence neuronal health and function.

Source

Amyloid precursor-like proteins are primarily expressed in the central nervous system and are produced in large quantities by neurons. They undergo complex post-translational modifications and proteolytic processing, leading to the generation of various fragments, including neurotoxic peptides associated with Alzheimer's disease pathology .

Classification

Amyloid precursor-like proteins belong to a broader category of membrane-spanning proteins known as type I transmembrane proteins. They are classified based on their structural characteristics and functional roles within cellular signaling pathways. The family includes several isoforms produced through alternative splicing, which exhibit distinct expression patterns and functional properties .

Synthesis Analysis

Methods

The synthesis of amyloid precursor-like proteins involves transcription from their respective genes followed by translation into protein. This process can be regulated at multiple levels, including transcriptional, translational, and post-translational modifications. Recent studies have shown that internal ribosome entry sites within the messenger RNA can facilitate translation under stress conditions, highlighting an adaptive mechanism for protein synthesis during cellular stress .

Technical Details

The synthesis process typically involves:

  • Transcription: The gene encoding the amyloid precursor-like protein is transcribed into messenger RNA in the nucleus.
  • Translation: The messenger RNA is translated into a protein in the cytoplasm.
  • Post-Translational Modifications: Following translation, the protein undergoes modifications such as glycosylation and phosphorylation, which are crucial for its stability and function .
Molecular Structure Analysis

Structure

Amyloid precursor-like proteins are characterized by a single-pass transmembrane domain with a large extracellular region. This structure allows them to interact with other cellular components and participate in signaling pathways. The extracellular domain is critical for binding interactions, while the intracellular domain is involved in signaling cascades that influence neuronal function .

Data

The molecular weight of amyloid precursor-like proteins varies depending on the isoform, with common forms being approximately 695 amino acids (APP695), 751 amino acids (APP751), and 770 amino acids (APP770). The structural integrity of these proteins is essential for their function and interaction with secretases during proteolytic processing .

Chemical Reactions Analysis

Reactions

Amyloid precursor-like proteins undergo several key proteolytic reactions:

  • Cleavage by α-Secretase: This cleavage occurs within the extracellular domain, preventing the formation of neurotoxic beta-amyloid peptides.
  • Cleavage by β-Secretase: This process generates fragments that can lead to the production of beta-amyloid peptides when further processed by gamma-secretase.
  • Gamma-Secretase Activity: This complex cleaves the remaining carboxyl-terminal fragment to release either non-toxic or toxic fragments into the extracellular space .

Technical Details

The enzymatic activity involved in these reactions requires specific conditions, including pH and ionic strength, which influence the efficiency of cleavage. The precise regulation of these secretases is critical for maintaining neuronal health and preventing Alzheimer’s disease pathology .

Mechanism of Action

Process

The mechanism of action for amyloid precursor-like proteins involves their role as substrates for secretases that mediate their cleavage. The resulting fragments can either promote neuronal survival or contribute to neurodegeneration through the accumulation of beta-amyloid peptides.

Data

Research indicates that alterations in the processing pathways of amyloid precursor-like proteins can lead to increased levels of beta-amyloid peptides, which aggregate to form plaques characteristic of Alzheimer's disease. Understanding this mechanism is crucial for developing therapeutic strategies aimed at modulating amyloid precursor protein processing .

Physical and Chemical Properties Analysis

Physical Properties

Amyloid precursor-like proteins are predominantly soluble in aqueous environments due to their hydrophilic extracellular domains. They exhibit a tendency to aggregate under certain conditions, particularly when processed into beta-amyloid peptides.

Chemical Properties

The chemical properties include:

  • Glycosylation: This modification affects protein stability and interaction with other molecules.
  • Phosphorylation: Plays a role in regulating activity and interactions within signaling pathways.
  • Proteolytic Sensitivity: The susceptibility to cleavage by secretases varies among different isoforms .
Applications

Scientific Uses

Amyloid precursor-like proteins are extensively studied in neuroscience and molecular biology due to their implications in Alzheimer's disease. Research focuses on:

  • Understanding Disease Mechanisms: Investigating how alterations in amyloid precursor protein processing contribute to neurodegeneration.
  • Developing Therapeutics: Targeting secretases or modulating amyloid precursor protein expression as potential treatment strategies for Alzheimer's disease.
  • Biomarker Discovery: Exploring fragments generated from amyloid precursor proteins as biomarkers for early diagnosis of neurodegenerative diseases .
Introduction to Amyloid Precursor-Like Proteins (APLPs)

Amyloid precursor-like proteins 1 and 2 (APLP1 and APLP2) constitute the amyloid precursor protein (APP) gene family in mammals. These type I transmembrane glycoproteins share significant structural homology with APP but lack the amyloid-beta (Aβ) domain implicated in Alzheimer’s disease pathogenesis. Unlike APP, APLPs undergo proteolytic processing without generating amyloidogenic fragments, positioning them as essential non-pathological counterparts in the APP protein family. APLP1 and APLP2 exhibit distinct expression patterns: APLP1 is predominantly neural-specific, while APLP2 is ubiquitously expressed across tissues. Their evolutionary conservation from Caenorhabditis elegans to humans underscores fundamental roles in cellular homeostasis, including synaptic plasticity, metal ion regulation, and transcriptional modulation [1] [6].

Historical Discovery and Nomenclature

The discovery of APLPs emerged from efforts to identify APP homologs in the early 1990s. Key milestones include:

  • APLP1: Identified in 1994 through cDNA library screening, sharing ~40% amino acid identity with APP but lacking the Aβ domain [6].
  • APLP2: Cloned independently by three groups in 1995; initially termed "APPH" or "APLP" due to its high homology (~70%) to APP. The designation "APLP2" was standardized to reflect its paralogous relationship with APLP1 [1] [6].
  • Functional distinction: Unlike APP, neither APLP1 nor APLP2 contains the Aβ sequence, explaining their exclusion from amyloid plaque formation in neurodegenerative diseases [4] [6].

Table 1: Historical Milestones in APLP Research

YearDiscoverySignificance
1994APLP1 clonedFirst APP homolog lacking Aβ domain
1995APLP2 identifiedUbiquitously expressed APP paralog
2002γ-secretase processing of APLPs confirmedAPLP-ICDs (ALID1/ALID2) regulate transcription
2016APLP2 linked to cancer metastasisRole in tumor proliferation and invasion established

Structural Features and Domain Organization

APLP1 and APLP2 exhibit conserved domain architectures with APP, featuring:

  • Extracellular Domains:
  • E1 Domain: Comprises a growth factor-like domain (GFLD) and a metal-binding domain (MBD) that coordinates copper (Cu²⁺) and zinc (Zn²⁺) ions. The MBD influences cell proliferation in cancer models [1] [4].
  • Kunitz Protease Inhibitor (KPI) Domain: Present in APLP2 and some APP isoforms (e.g., APP751), but absent in APLP1 and APP695. KPI inhibits serine proteases (e.g., trypsin, chymotrypsin), impacting coagulation and tumor microenvironment regulation [1] [6].
  • E2 Domain: Contains an acidic region (AcD) and mediates homodimerization via cysteine-rich motifs. Structural studies reveal antiparallel dimerization enabling cell-cell adhesion [3] [6].
  • Transmembrane Domain: Anchors APLPs in membranes and serves as the substrate site for γ-secretase cleavage.
  • Intracellular Domain (ICD): Terminates in the conserved YENPTY motif, which recruits adaptor proteins (e.g., Fe65, X11). Following γ-secretase cleavage, the ICD fragments (ALID1/ALID2) translocate to the nucleus to modulate gene expression (e.g., GSK-3β) [5] [7].

Table 2: Domain Organization of APLP2 vs. APP

DomainAPLP2APPFunction
E1 (GFLD/MBD)Yes (Cu²⁺/Zn²⁺ binding)Yes (Cu²⁺ binding)Metal homeostasis, cell growth
KPI DomainYes (in major isoforms)Yes (APP751/770)Protease inhibition
E2 DomainYes (dimerization via AcD)Yes (heparin binding)Cell adhesion, matrix interactions
Aβ DomainNoYesAmyloid plaque formation
ICD (YENPTY)Yes (Fe65 binding)Yes (Fe65/X11 binding)Nuclear signaling, gene regulation

Alternative splicing generates APLP2 isoforms (e.g., 763-, 751-, 695-aa variants). Exon exclusion events (e.g., exon 7 omission) remove the KPI domain, altering functional properties in a tissue-specific manner. In breast cancer, differential splicing of APLP2 correlates with tumor cell behavior [1] [4].

Evolutionary Conservation Across Species

The APP gene family demonstrates remarkable conservation throughout metazoans:

  • Mammals: APP, APLP1, and APLP2 diverged from a common ancestor via gene duplication. APLP1 emerged latest, restricted to mammals and expressed solely in neurons [6] [8].
  • Invertebrates:
  • Drosophila melanogaster: Expresses a single APP ortholog, Appl, which rescues neuronal defects in Appl-null flies when replaced with human APP. Appl regulates axon targeting and synaptic function [6] [8].
  • Caenorhabditis elegans: APL-1 (orthologous to APLP2) is essential for viability. Knockdown causes molting defects and lethality, underscoring roles in development [6].
  • Conserved Motifs:
  • The E1 and E2 domains exhibit >60% sequence identity between human APLP2 and Drosophila Appl.
  • The ICD and YENPTY motif are nearly identical across species, indicating preserved roles in transcriptional regulation [6] [8].
  • Functional Redundancy: Genetic studies reveal compensatory interactions among APP family members. For example:
  • App/Aplp2 double-knockout mice exhibit perinatal lethality and synaptic defects, while single knockouts remain viable [6].
  • Drosophila Appl mutants show impaired associative memory, rescued by human APP—demonstrating functional conservation despite lacking Aβ [8].

Properties

CAS Number

149200-34-0

Product Name

amyloid precursor-like protein

Molecular Formula

C17H32NNaO4

Synonyms

amyloid precursor-like protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.